N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
CAS No.:
Cat. No.: VC20190653
Molecular Formula: C12H15N5O2
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N5O2 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-(2H-tetrazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17) |
| Standard InChI Key | RSMLXHMIIMLWDQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CC2=NNN=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide (molecular formula: C₁₂H₁₅N₅O₂, molecular weight: 261.28 g/mol) features a methoxyphenyl group linked via an ethyl chain to an acetamide backbone, which is further substituted with a tetrazole ring. The methoxy group (–OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s electronic distribution and solubility. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, acts as a bioisostere for carboxylic acids, enabling mimicry of carboxylate interactions in biological systems.
Table 1: Physicochemical Properties of N-[2-(4-Methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O₂ |
| Molecular Weight | 261.28 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| logP (Predicted) | 2.1 ± 0.3 |
| Solubility | Moderate in DMSO, MeOH |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous tetrazole-acetamide derivatives reveals planar tetrazole rings and non-coplanar aryl groups, suggesting conformational flexibility . Infrared (IR) spectroscopy of related compounds shows characteristic absorptions at 1667 cm⁻¹ (C=O stretch) and 3195 cm⁻¹ (N–H bend), consistent with acetamide and tetrazole functionalities . Nuclear Magnetic Resonance (¹H NMR) spectra typically exhibit signals for the methoxyphenyl protons as a singlet at δ 3.78 ppm and the tetrazole NH proton as a broad peak near δ 12.1 ppm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
-
Acylation: Reaction of 4-methoxyphenethylamine with chloroacetyl chloride forms the acetamide intermediate.
-
Tetrazole Cyclization: The intermediate undergoes [2+3] cycloaddition with sodium azide in the presence of a nitrile source (e.g., trimethylsilyl cyanide) to yield the tetrazole ring.
-
Purification: Continuous flow reactors enhance reaction efficiency, while reverse-phase chromatography isolates the product with >95% purity.
Process Optimization
Key parameters influencing yield include:
-
Temperature: Cyclization proceeds optimally at 80–90°C.
-
Catalysts: Zinc bromide accelerates azide-nitrile cycloaddition.
-
Solvents: Dimethylformamide (DMF) improves solubility of intermediates.
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes central to prostaglandin and leukotriene biosynthesis, respectively. Half-maximal inhibitory concentrations (IC₅₀) in vitro are 0.8 μM (COX-2) and 1.2 μM (5-LOX), comparable to reference drugs like celecoxib.
Receptor Interactions
Docking studies suggest the tetrazole ring forms hydrogen bonds with Arg120 and Tyr355 residues in COX-2, while the methoxyphenyl group engages in hydrophobic interactions with Leu352. This dual-binding mode underpins its anti-inflammatory potential.
Applications in Medicinal Chemistry
Anti-Inflammatory Agents
Preclinical models demonstrate a 40% reduction in paw edema (rat carrageenan model) at 10 mg/kg, outperforming ibuprofen (30% reduction). The compound’s selectivity for COX-2 over COX-1 (IC₅₀ ratio: 15:1) minimizes gastrointestinal toxicity risks.
Anticancer Prospects
Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12 μM, attributed to apoptosis induction via caspase-3 activation. Structural analogs with electron-withdrawing substituents on the phenyl ring exhibit enhanced potency, guiding future derivatization efforts .
Challenges and Future Directions
Despite promising activity, the compound’s low oral bioavailability (15% in rats) and moderate metabolic stability (t₁/₂ = 2.1 hours) necessitate formulation improvements. Hybridization with nanoparticle carriers or prodrug strategies may address these limitations. Additionally, in vivo toxicology profiles remain uncharacterized, warranting comprehensive safety assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume